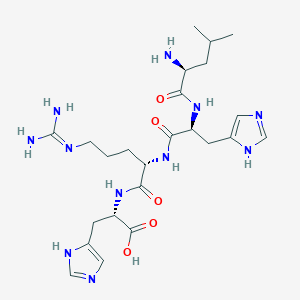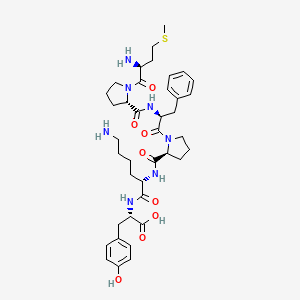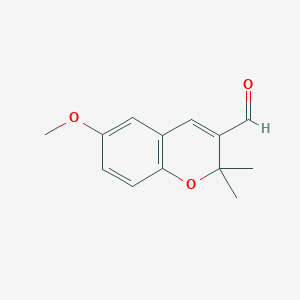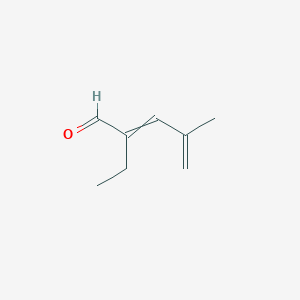![molecular formula C12H16ClNO B14179595 [4-(2-Chlorophenyl)piperidin-4-yl]methanol CAS No. 925218-22-0](/img/structure/B14179595.png)
[4-(2-Chlorophenyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Chlorophenyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a chlorophenyl group attached to the piperidine ring
Preparation Methods
The synthesis of [4-(2-Chlorophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
[4-(2-Chlorophenyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[4-(2-Chlorophenyl)piperidin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions, including neurological disorders and pain management.
Mechanism of Action
The mechanism of action of [4-(2-Chlorophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
[4-(2-Chlorophenyl)piperidin-4-yl]methanol can be compared to other similar compounds, such as:
[4-(4-Chlorophenyl)piperidin-4-yl]methanol: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
[4-(2-Bromophenyl)piperidin-4-yl]methanol: This compound features a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
[4-(2-Fluorophenyl)piperidin-4-yl]methanol: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and interaction with biological targets.
Properties
CAS No. |
925218-22-0 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)12(9-15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI Key |
SVOXQYQIXSNDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CO)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)


![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)


![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

